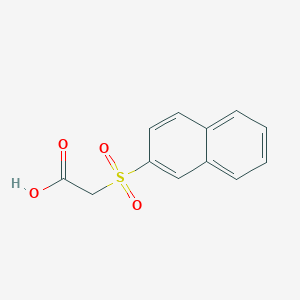

2-(2-naphthylsulfonyl)acetic acid

Description

Naphthalene-Based Sulfonyl Compounds: Structural Significance and Research Trajectories

The naphthalene (B1677914) scaffold is a bicyclic aromatic hydrocarbon that serves as a foundational component in a vast array of biologically active compounds. acs.org Its rigid and planar structure provides a platform for the spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets such as proteins and enzymes. acs.org When combined with a sulfonyl (or sulfonamide) group, the resulting naphthalene-sulfonyl moiety becomes a privileged scaffold in medicinal chemistry. nih.govyoutube.com

Research has shown that naphthalene-based sulfonyl derivatives exhibit a wide spectrum of pharmacological activities, including:

Anticancer Properties: Certain sulfonamide derivatives bearing a naphthalene moiety have been synthesized and identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds have shown significant antiproliferative activity against cancer cell lines. nih.govyoutube.com

Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs. Naphthalene-sulfonamides are being explored for their potential as novel antimicrobial agents. ontosight.ai

Enzyme Inhibition: The structural features of naphthalene-sulfonyl compounds make them suitable candidates for designing enzyme inhibitors. For instance, they have been investigated as inhibitors of fatty acid binding proteins and proteasomes, which are implicated in metabolic diseases and cancer, respectively.

The research trajectory for this class of compounds is focused on modifying the substitution patterns on the naphthalene ring and the nature of the group attached to the sulfonyl moiety to fine-tune biological activity and selectivity. youtube.com

Carboxylic Acid Derivatives in Advanced Organic Synthesis: Foundational Roles and Expanding Utilities

Carboxylic acids and their derivatives are cornerstones of organic chemistry, serving as fundamental building blocks and versatile intermediates in the synthesis of more complex molecules. bldpharm.comambeed.com The carboxyl group (-COOH) can be readily converted into a variety of other functional groups, making it a highly valuable synthetic handle. bldpharm.com

The primary derivatives of carboxylic acids include esters, amides, acid chlorides, and acid anhydrides. bldpharm.comwikipedia.org These derivatives are crucial in a multitude of synthetic transformations:

Acylation Reactions: Acid chlorides and anhydrides are highly reactive acylating agents, used to introduce an acyl group (R-C=O) into other molecules, a fundamental step in the synthesis of many pharmaceuticals and materials. bldpharm.com

Ester and Amide Formation: Esters and amides are ubiquitous in nature and industry. The formation of ester and amide bonds from carboxylic acids is a fundamental transformation. Amide bonds, for instance, form the backbone of proteins. bldpharm.comwikipedia.org

Intermediate for Further Reactions: The carboxylic acid moiety can direct other chemical reactions or be transformed to provide access to a different class of compounds.

In advanced organic synthesis, carboxylic acid derivatives are indispensable for constructing the complex molecular frameworks required for pharmaceuticals, agrochemicals, and polymers. bldpharm.com The reactivity of the derivative can be tuned by changing the group attached to the carbonyl, allowing chemists to control the outcome of a reaction. ambeed.com

Academic Relevance and Untapped Research Potential of 2-(2-Naphthylsulfonyl)acetic Acid

While specific biological activities for this compound are not yet widely documented, its academic relevance lies in its potential as a versatile building block. ontosight.ai The molecule uniquely combines the features of the two classes of compounds discussed above.

The untapped research potential of this compound stems from the reactivity of its two key functional groups:

The Carboxylic Acid Group: This group can be converted into esters, amides, or other derivatives. This allows for the attachment of various other molecular fragments, potentially leading to the discovery of new bioactive compounds. For example, it could be coupled with amino acids or other pharmacophores to create novel hybrid molecules.

The Naphthalene-Sulfonyl Moiety: This part of the molecule can act as a scaffold to interact with biological targets. The naphthalene ring can participate in non-covalent interactions within protein binding pockets, while the sulfonyl group can act as a hydrogen bond acceptor.

Given the known biological activities of the broader class of naphthalene-sulfonyl compounds, this compound represents a promising starting point for the development of new therapeutic agents. Researchers can use it as a scaffold to design and synthesize libraries of new compounds for screening against various diseases. Its bifunctional nature allows for a modular approach to drug design, where different functionalities can be added to the carboxylic acid end to probe for new biological activities. While direct research is limited, its structural attributes strongly suggest a fertile ground for future investigations in medicinal and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDCRVCMRBIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288277 | |

| Record name | 2-(2-Naphthalenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15295-72-4 | |

| Record name | 2-(2-Naphthalenylsulfonyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15295-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthalenylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Naphthylsulfonyl Acetic Acid

Precursor Synthesis and Derivatization Strategies

The synthesis of 2-(2-naphthylsulfonyl)acetic acid is fundamentally reliant on the initial preparation of sulfonylated naphthalene (B1677914) derivatives, which serve as the foundational electrophiles for subsequent carbon-carbon bond formation.

Synthesis of 2-Naphthalenesulfonyl Chloride and Related Synthons

The most critical precursor for the synthesis of this compound is 2-naphthalenesulfonyl chloride. This synthon is typically prepared from naphthalene through a two-step process involving sulfonation followed by chlorination.

Initially, naphthalene is sulfonated using concentrated sulfuric acid. The regioselectivity of this reaction is highly temperature-dependent. At lower temperatures, the kinetically controlled product, 1-naphthalenesulfonic acid, is favored. However, to obtain the desired 2-substituted isomer, the reaction is conducted at higher temperatures (around 160-166 °C), which favors the formation of the thermodynamically more stable 2-naphthalenesulfonic acid. libretexts.org Any co-formed 1-naphthalenesulfonic acid can be removed by hydrolysis at slightly lower temperatures, exploiting its lower stability. libretexts.org

The resulting 2-naphthalenesulfonic acid, often isolated as its sodium salt (sodium 2-naphthalenesulfonate), is then converted to the highly reactive 2-naphthalenesulfonyl chloride. This is commonly achieved by treating the sodium salt with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. Current time information in Bangalore, IN.researchgate.net For instance, the reaction of dry sodium 2-naphthalene sulfonate with phosphorus pentachloride proceeds efficiently to yield crude 2-naphthalenesulfonyl chloride, which can be purified by recrystallization. Current time information in Bangalore, IN. A patent also describes the synthesis of 2-naphthalenesulfonyl chloride from sodium naphthalenesulfonate using thionyl chloride in the presence of a phase-transfer catalyst. google.com

Table 1: Synthesis of 2-Naphthalenesulfonyl Chloride

| Starting Material | Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium 2-naphthalenesulfonate | Phosphorus pentachloride | Gradual addition, then heating | 2-Naphthalenesulfonyl chloride | ~70% | Current time information in Bangalore, IN. |

Preparation of Sulfonylated Naphthalene Intermediates

Beyond the sulfonyl chloride, other sulfonylated naphthalene intermediates can be envisaged, though they are less common for this specific synthesis. For instance, reduction of 2-naphthalenesulfonyl chloride can yield 2-thionaphthol. google.com While not a direct precursor for the title compound, this demonstrates the versatility of the sulfonyl chloride in generating other sulfonylated naphthalene derivatives. The primary and most crucial intermediate for the subsequent steps remains 2-naphthalenesulfonyl chloride due to the excellent leaving group ability of the chloride, which facilitates nucleophilic substitution.

Formation of the Acetic Acid Moiety

With the key electrophile, 2-naphthalenesulfonyl chloride, in hand, the next strategic challenge is the introduction of the acetic acid group. This is typically accomplished through methods that form a carbon-carbon bond between the sulfonyl group and a two-carbon synthon.

Carboxylation and Related Functionalization Reactions

Direct carboxylation of a pre-formed naphthalene-2-sulfonate (B94788) is not a standard method for this synthesis. Instead, the "carboxylation" is effectively achieved by hydrolyzing an ester precursor. A prominent strategy involves the synthesis of a β-keto sulfone ester, which is then hydrolyzed to the target carboxylic acid. rsc.orgaklectures.comorganic-chemistry.org

The final hydrolysis step is a standard procedure in organic synthesis, often carried out under acidic or basic conditions to convert the ester (e.g., ethyl or methyl ester) into the carboxylic acid. aklectures.comorganic-chemistry.org

Condensation and Coupling Approaches for Acid Moiety Construction

The core of the synthesis lies in the coupling of the sulfonyl chloride with a suitable two-carbon nucleophile. Several established organic reactions can be adapted for this purpose.

Malonic Ester Synthesis: A classic approach involves the use of diethyl malonate or a similar malonic ester. libretexts.orgwikipedia.orgucalgary.ca The process would entail:

Deprotonation of diethyl malonate with a base like sodium ethoxide to form a nucleophilic enolate.

Reaction of this enolate with 2-naphthalenesulfonyl chloride. While sulfonyl chlorides are more commonly used to react with amines or alcohols, their reaction with carbon nucleophiles can be achieved. However, a more common approach for C-C bond formation with sulfonyl groups involves starting from a different precursor or using a different coupling strategy. A more viable adaptation of this synthesis would be to use an α-halo-substituted sulfone to alkylate the malonic ester.

A more direct and highly relevant method is the formation of a β-keto sulfone. This can be achieved by reacting 2-naphthalenesulfonyl chloride with the enolate of an ester like ethyl acetate. libretexts.org The resulting product, ethyl 2-(2-naphthylsulfonyl)acetate, is a β-keto sulfone (or more accurately, a sulfonyl analog of a β-keto ester).

Subsequent hydrolysis of the ester group and decarboxylation of the resulting β-sulfonyl carboxylic acid would lead to the desired product. libretexts.org

Acetoacetic Ester Synthesis Analogue: Similar to the malonic ester synthesis, the acetoacetic ester synthesis provides a template for forming ketone products. libretexts.org By analogy, using a sulfonyl chloride instead of an alkyl halide with a suitable keto-ester could be envisioned, but the β-keto sulfone route is more direct for the synthesis of the target acid.

Table 2: Plausible Coupling Strategies for Acetic Acid Moiety

| Strategy | Key Reagents | Intermediate | Final Step | Reference |

|---|---|---|---|---|

| β-Keto Sulfone Formation | 2-Naphthalenesulfonyl chloride, Ethyl acetate, Strong base (e.g., LDA) | Ethyl 2-(2-naphthylsulfonyl)acetate | Hydrolysis | rsc.orglibretexts.org |

Direct Synthesis Protocols

A true "direct" synthesis of this compound in a single step from simple precursors like naphthalene is not documented and is chemically challenging. The most efficient and rational "protocols" are multi-step sequences as outlined above.

One alternative, albeit indirect, protocol for homologation is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.orglibretexts.org This method allows for the one-carbon extension of a carboxylic acid. In principle, one could start with 2-naphthalenesulfonic acid, convert it to the sulfonyl chloride, and then attempt a reaction to form a carboxylic acid (e.g., via reduction and subsequent oxidation). This carboxylic acid could then be subjected to the Arndt-Eistert reaction sequence:

Conversion of the carboxylic acid to its acid chloride.

Reaction with diazomethane (B1218177) to form a diazoketone. wikipedia.org

Wolff rearrangement in the presence of water to yield the homologated this compound. libretexts.org

This route is more complex and involves hazardous reagents like diazomethane, making the β-keto sulfone pathway a more likely choice for practical synthesis.

One-Pot Synthetic Routes

While a specific one-pot synthesis for this compound from 2-naphthalenethiol (B184263) and a haloacetic acid is not extensively documented in peer-reviewed literature, a theoretical one-pot approach can be proposed. This method would involve the in-situ formation of the thioether followed by oxidation in the same reaction vessel, thereby improving efficiency by reducing the number of work-up and purification steps.

The choice of solvent and base for the initial alkylation, as well as the selection of a compatible oxidizing agent for the subsequent oxidation, would be critical for the success of a one-pot synthesis. The development of such a procedure would represent a significant advancement in the efficient production of this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds. In the context of this compound synthesis, green approaches primarily focus on the oxidation of the thioether intermediate, 2-(2-naphthylthio)acetic acid.

Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants or other hazardous reagents. Green alternatives seek to replace these with more environmentally benign options. Several greener oxidation methods for converting thioethers to sulfones have been reported and can be adapted for the synthesis of this compound.

One such method utilizes a combination of urea-hydrogen peroxide (UHP) and phthalic anhydride. This system provides an efficient and metal-free oxidation pathway. Another environmentally friendly approach is electrochemical oxidation, where water can be used as the oxygen source, and the selectivity towards the sulfone can often be controlled by adjusting the applied voltage. This method avoids the use of chemical oxidants altogether.

Furthermore, the use of Selectfluor™ in water has been shown to be an effective method for the oxidation of thioethers to sulfones. This reagent, while a fluorinating agent, can act as an oxidant in aqueous media, providing a clean and efficient conversion. The application of these green oxidation methods to the synthesis of this compound can significantly reduce the environmental impact of its production.

Table 1: Comparison of Green Oxidation Methods for Thioether to Sulfone Conversion

| Oxidant System | Key Advantages | Potential Considerations |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Metal-free, uses a stable and solid source of hydrogen peroxide. | Requires the use of an organic anhydride. |

| Electrochemical Oxidation | Avoids chemical oxidants, can be highly selective, uses water as an oxygen source. | Requires specialized electrochemical equipment. |

| Selectfluor™ in Water | High efficiency, uses water as a solvent and oxygen source. | Selectfluor™ is a specialized and relatively expensive reagent. |

Stereoselective and Enantioselective Synthesis (If applicable based on future research)

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective and enantioselective synthesis is not applicable to the preparation of this specific molecule.

However, should future research focus on the synthesis of chiral derivatives of this compound, for instance, by introducing a stereocenter on the acetic acid moiety or the naphthalene ring, then stereoselective and enantioselective synthetic strategies would become highly relevant. Such strategies could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to obtain the desired enantiomerically pure compounds. The development of chiral analogs could be of interest for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological activities or physical properties.

Derivatization and Chemical Modification of 2 2 Naphthylsulfonyl Acetic Acid

Modification at the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for transformation.

The conversion of the carboxylic acid group of 2-(2-naphthylsulfonyl)acetic acid into esters and amides is a fundamental and widely applied modification. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. fossee.inlumenlearning.com This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. fossee.in For instance, reacting this compound with simple alcohols like methanol (B129727) or ethanol (B145695) under acidic conditions is expected to yield the corresponding methyl or ethyl esters. fossee.inelsevierpure.com More sophisticated methods may employ coupling reagents to facilitate the reaction under milder conditions. nih.gov A study on the esterification of the closely related 2-naphthylacetic acid demonstrated efficient conversion to its ethyl ester using the coupling reagent N,N'-diisopropyl-4-((p-tolylsulfinyl)methyl)pyridin-2-amine (NDTP). nih.gov

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Direct thermal amidation is possible but often requires harsh conditions. brainly.com Therefore, the reaction is typically facilitated by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, or by using coupling agents. These reagents activate the carboxyl group, allowing for amide bond formation under mild conditions. A wide array of amines can be used, leading to a diverse set of N-substituted amide derivatives. nih.govresearchgate.net

The following table outlines representative esterification and amidation reactions of this compound.

| Reactant | Reagent(s) | Product | Reaction Type |

| Methanol | H₂SO₄ (catalyst), heat | Methyl 2-(2-naphthylsulfonyl)acetate | Fischer Esterification |

| Ethanol | H₂SO₄ (catalyst), heat | Ethyl 2-(2-naphthylsulfonyl)acetate | Fischer Esterification |

| Ammonia (B1221849) | Coupling agent (e.g., DCC), or via acyl chloride | 2-(2-Naphthylsulfonyl)acetamide | Amidation |

| Diethylamine | Coupling agent (e.g., HATU), or via acyl chloride | N,N-Diethyl-2-(2-naphthylsulfonyl)acetamide | Amidation |

This table presents expected reactions based on established chemical principles.

To facilitate further transformations, the carboxylic acid group can be converted into more reactive derivatives like acyl halides and anhydrides.

Acyl Halide Formation is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), which converts the hydroxyl group of the acid into a good leaving group. brainly.indoubtnut.commasterorganicchemistry.com This reaction produces the corresponding acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. masterorganicchemistry.comyoutube.com Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used for this transformation. embibe.com The resulting 2-(2-naphthylsulfonyl)acetyl chloride is a highly reactive intermediate.

Anhydride Formation can be accomplished by reacting the acyl chloride derivative with a carboxylate salt. For instance, reacting 2-(2-naphthylsulfonyl)acetyl chloride with sodium 2-(2-naphthylsulfonyl)acetate would yield the symmetric anhydride. Alternatively, reacting it with a different carboxylate salt, such as sodium acetate, would produce a mixed anhydride.

| Starting Material | Reagent(s) | Product | Derivative Type |

| This compound | Thionyl chloride (SOCl₂) | 2-(2-Naphthylsulfonyl)acetyl chloride | Acyl Halide |

| 2-(2-Naphthylsulfonyl)acetyl chloride | Sodium 2-(2-naphthylsulfonyl)acetate | 2-(2-Naphthylsulfonyl)acetic anhydride | Symmetric Anhydride |

| 2-(2-Naphthylsulfonyl)acetyl chloride | Sodium acetate | Acetic 2-(2-naphthylsulfonyl)acetic anhydride | Mixed Anhydride |

This table illustrates plausible synthetic routes to key reactive intermediates.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation. For arylacetic acids, this reaction typically requires specific conditions or activating features within the molecule. chemrevlett.comias.ac.in Simple heating does not usually suffice unless there are strong electron-withdrawing groups on the α-carbon. libretexts.org

However, various methods for oxidative decarboxylation of arylacetic acids have been developed, which could be applicable to this compound. chemrevlett.comias.ac.in These methods often employ metal catalysts or photoredox systems to convert the arylacetic acid into the corresponding aryl aldehyde or ketone. chemrevlett.com For example, copper-catalyzed aerobic oxidative decarboxylation has been shown to be effective for a range of phenylacetic acids. organic-chemistry.org Another approach involves the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom, though this method can be hampered by the need for a pure, dry silver salt. libretexts.org

Modifications of the Sulfonyl Group

The sulfonyl group, while generally stable, offers pathways for modification, primarily through reactions that lead to sulfonamides or through reduction.

The synthesis of sulfonamides from this compound is not direct. It typically requires a multi-step process. The most common route involves the initial synthesis of a sulfonyl chloride. A related compound, sodium naphthalene (B1677914) sulfonate, can be converted to 2-naphthalene sulfonyl chloride using thionyl chloride in the presence of a phase-transfer catalyst. google.com This sulfonyl chloride is the key reactive intermediate for creating sulfonamides.

Once the sulfonyl chloride of the naphthalene moiety is formed, it can readily react with ammonia or primary/secondary amines to yield the corresponding sulfonamides. nih.gov This reaction is a cornerstone in the synthesis of sulfa drugs and other biologically active molecules.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-(Naphthalen-2-ylsulfonyl) chloride | Ammonia | 2-(Naphthalen-2-yl)sulfonamide | Sulfonamide Formation |

| 2-(Naphthalen-2-ylsulfonyl) chloride | Aniline | N-Phenyl-2-(naphthalen-2-yl)sulfonamide | Sulfonamide Formation |

| 2-(Naphthalen-2-ylsulfonyl) chloride | Glycine | 2-((2-(Naphthalen-2-yl)sulfonyl)amino)acetic acid | Sulfonamide Formation |

This table outlines the synthesis of sulfonamide derivatives from the corresponding sulfonyl chloride intermediate.

Reduction of the sulfonyl group in this compound is a potential modification. Strong reducing agents can reduce sulfonyl chlorides or sulfonamides. For instance, a patent describes the reduction of 2-naphthalene sulfonyl chloride to produce 2-thionaphthol, indicating that the sulfonyl group on the naphthalene ring is susceptible to reduction. google.com Applying similar reducing conditions to this compound or its derivatives could potentially yield the corresponding sulfinic acid or even the thiol, although the carboxylic acid group's compatibility with the reducing agent would need to be considered.

Oxidation of the sulfonyl group itself is generally not feasible as sulfur is already in its highest oxidation state (+6). However, the naphthalene ring system could be susceptible to oxidation, but this falls outside the scope of modifying the sulfonyl group directly.

Naphthalene Ring Functionalization

The naphthalene core of the molecule is susceptible to various functionalization reactions, allowing for the introduction of diverse substituents that can modulate its physicochemical and biological properties.

Electrophilic aromatic substitution (EAS) on naphthalene is a well-established process, though the presence of the 2-sulfonylacetic acid group significantly influences the regiochemical outcome. libretexts.org The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group and, consequently, a strong deactivating group for EAS. wikipedia.orgmasterorganicchemistry.com It directs incoming electrophiles primarily to the meta positions relative to its point of attachment. wikipedia.org

In the case of this compound, the sulfonyl group is attached to the C-2 position of the naphthalene ring. This deactivates the ring to which it is attached. Therefore, electrophilic attack is predicted to occur preferentially on the other, non-substituted ring, which is comparatively more electron-rich. Within the substituted ring, the least deactivated positions are C-5 and C-7, which are meta to the C-2 sulfonyl group. The primary sites for substitution on the more activated ring are the α-positions (C-1' and C-4') and β-positions (C-3'). Generally, in naphthalene systems, the α-position is kinetically favored in many EAS reactions. wou.edu

Key electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group (-NO₂). nih.govwikipedia.org Given the directing effects, the major products would likely be the 5-nitro and 7-nitro derivatives.

Halogenation: Reactions with halogens (e.g., Br₂ in acetic acid) would introduce a halogen atom (e.g., -Br). libretexts.orglibretexts.orgmasterorganicchemistry.com Similar to nitration, the primary products are anticipated to be the 5-bromo and 7-bromo isomers.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like AlCl₃, introduces an acyl group (e.g., -COCH₃). byjus.comsavemyexams.comyoutube.commasterorganicchemistry.com The reaction is sensitive to steric hindrance and the deactivating nature of the substrate, but substitution would be directed to the 5- and 7-positions. rsc.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Isomers |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(2-naphthylsulfonyl)acetic acid, 7-Nitro-2-(2-naphthylsulfonyl)acetic acid |

| Bromination | Br₂ / Acetic Acid | 5-Bromo-2-(2-naphthylsulfonyl)acetic acid, 7-Bromo-2-(2-naphthylsulfonyl)acetic acid |

| Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2-(2-naphthylsulfonyl)acetic acid, 7-Acetyl-2-(2-naphthylsulfonyl)acetic acid |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these methods, a halogenated derivative of this compound is first required, which can be synthesized via electrophilic halogenation as described above. For instance, 7-bromo-2-(2-naphthylsulfonyl)acetic acid could serve as a versatile precursor.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org It is a powerful tool for synthesizing arylalkynes. lucp.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-(2-naphthylsulfonyl)acetic Acid

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-2-(2-naphthylsulfonyl)acetic acid |

| Suzuki-Miyaura | 3-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 7-(Thiophen-3-yl)-2-(2-naphthylsulfonyl)acetic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-2-(2-naphthylsulfonyl)acetic acid |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, DIPA | 7-((Trimethylsilyl)ethynyl)-2-(2-naphthylsulfonyl)acetic acid |

Synthesis of Hybrid Molecules and Conjugates

The carboxylic acid moiety of this compound is a key handle for derivatization, enabling its covalent attachment to a wide range of molecular scaffolds.

The formation of an amide bond between the carboxylic acid of this compound and the amino group of an amino acid or peptide is a straightforward and common modification. libretexts.org This conjugation yields peptidomimetics where the naphthalenesulfonyl group acts as a bulky, non-natural substituent. ethernet.edu.et The synthesis typically involves the activation of the carboxylic acid using standard peptide coupling reagents to facilitate amide bond formation under mild conditions, preventing racemization of chiral amino acids. nih.govumich.edumasterorganicchemistry.com

Common coupling reagents include:

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. google.com

Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Table 3: Examples of Amino Acid Conjugates of this compound

| Amino Acid (Ester) | Coupling Reagent | Resulting Conjugate Structure |

| Glycine methyl ester | DCC / HOBt | Methyl 2-(2-(naphthalen-2-ylsulfonamido)acetamido)acetate |

| L-Alanine ethyl ester | HATU / DIPEA | Ethyl (S)-2-(2-(naphthalen-2-ylsulfonamido)acetamido)propanoate |

| L-Phenylalanine methyl ester | EDC / HOBt | Methyl (S)-2-(2-(naphthalen-2-ylsulfonamido)acetamido)-3-phenylpropanoate |

The carboxylic acid functional group serves as a valuable synthon for the construction of various heterocyclic rings. researchgate.netsemanticscholar.org By reacting this compound or its activated derivatives (like the corresponding acid chloride or ester) with appropriate bifunctional reagents, a range of five- and six-membered heterocycles can be synthesized. researchgate.netnih.gov

Examples of such transformations include:

Oxadiazoles: Reaction of the corresponding hydrazide (formed from the ester and hydrazine) with a dehydrating agent or further reaction with an acid chloride can lead to 1,3,4-oxadiazoles.

Thiadiazoles: Treatment of the acid with thiosemicarbazide (B42300) followed by cyclization can yield aminothiadiazoles.

Thiazoles: Reaction of the corresponding thioamide with an α-haloketone (Hantzsch thiazole (B1198619) synthesis) can be adapted to incorporate the naphthalenesulfonylacetyl moiety.

Table 4: Synthesis of Heterocyclic Systems from this compound

| Target Heterocycle | Key Co-reactant | General Reaction Type |

| 1,3,4-Oxadiazole | Hydrazine, then Acyl Chloride | Hydrazide formation followed by cyclization |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Condensation and cyclization |

| 1,3-Thiazole | Thioamide derivative, then α-haloketone | Hantzsch-type synthesis |

| Pyrimidine | Urea / Thiourea, β-ketoester derivative | Biginelli-type reaction or similar condensation |

While the monofunctional nature of this compound does not directly lend itself to polymerization, it can be incorporated into larger macrocyclic or polymeric structures if first converted into a bifunctional monomer. This can be achieved by leveraging the functionalization of the naphthalene ring, as described in Section 3.3.

For instance, a 7-amino-2-(2-naphthylsulfonyl)acetic acid derivative could be synthesized. This molecule possesses two distinct reactive sites: an amine and a carboxylic acid. Such a bifunctional monomer could undergo step-growth polymerization to form a polyamide chain, with the naphthalenesulfonyl moiety pendant to the polymer backbone.

Alternatively, a di-acid derivative, such as a naphthalenedisulfonyl diacetic acid, could be envisioned. This monomer could react with diamines to form polyamides or with diols to form polyesters. Reversible addition-fragmentation chain-transfer (RAFT) polymerization could also be a viable strategy for creating well-defined polymers if a suitable polymerizable group is attached to the molecule. rsc.org Macrocyclization could be achieved by reacting a bifunctional derivative under high-dilution conditions with a complementary bifunctional linker.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

To fully characterize 2-(2-naphthylsulfonyl)acetic acid, a suite of 1D and 2D NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their local chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) ring and a characteristic signal for the methylene (B1212753) (CH2) protons of the acetic acid moiety. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. This would include distinct signals for the aromatic carbons of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, helping to assign which protons are adjacent to each other on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, definitively assigning the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the naphthalene ring, the sulfonyl group, and the acetic acid moiety. For instance, correlations between the methylene protons and the carbons of the sulfonyl group and the carbonyl group would be expected.

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine the conformation of the molecule in the crystalline state, which may differ from its conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C12H10O4S), confirming the identity of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable structural information. For aromatic sulfonamides, characteristic fragmentation pathways often involve the loss of sulfur dioxide (SO2). The fragmentation of this compound would be expected to show characteristic losses of the carboxylic acid group, the sulfonyl group, and fragmentation of the naphthalene ring, further confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the naphthalene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the sulfonyl group and the aromatic ring vibrations are often strong in the Raman spectrum.

In the absence of specific experimental data for this compound, this outline serves as a guide to the comprehensive analytical approach required for its full structural characterization. The application of these advanced spectroscopic and crystallographic techniques would yield a wealth of data, allowing for an unambiguous determination of its chemical structure and solid-state properties.

X-ray Crystallography

While the crystal structure of this compound itself is not publicly available, the structures of several related naphthalene sulfonamide derivatives have been reported. For example, the crystal structure of 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid reveals key structural features that can be expected in the title compound. nih.gov In this related structure, the naphthalene ring is planar, and the geometry around the sulfur atom of the sulfonamide group is tetrahedral. nih.gov The conformation of the molecule is stabilized by intramolecular and intermolecular interactions.

Table 2: Illustrative Crystallographic Data for a Related Naphthalene Sulfonamide Derivative (4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a (Å) | 10.123 (2) | nih.gov |

| b (Å) | 15.897 (3) | nih.gov |

| c (Å) | 11.534 (2) | nih.gov |

| β (°) | 108.97 (3) | nih.gov |

| V (ų) | 1754.4 (6) | nih.gov |

Note: This data is for a related compound and serves as an illustrative example.

In the solid state, molecules of this compound are expected to self-assemble into higher-order structures through various non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption in the ultraviolet region due to π-π* transitions. researchgate.netijcesen.com Typically, naphthalene shows two main absorption bands, a strong band around 220 nm and a weaker, structured band around 275 nm. researchgate.netomlc.org

The substitution of the naphthalene ring with the sulfonylacetic acid group is expected to cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. The sulfonyl group can act as an auxochrome, modifying the electronic properties of the naphthalene ring system. The exact position of the absorption bands will also be influenced by the solvent polarity. researchgate.nettandfonline.com

Table 3: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| Naphthalene | Cyclohexane | 221, 275, 286 | omlc.org |

| Naphthalene | Ethanol (B145695) (96%) | ~220, ~275 | researchgate.net |

| 8-Anilino-1-naphthalenesulfonic acid | Water | 355 | researchgate.net |

Fluorescence spectroscopy can also be a valuable tool for characterizing this compound. Many naphthalene derivatives are known to be fluorescent. acs.orgnih.govnih.gov The emission properties, such as the fluorescence quantum yield and the position of the emission maximum, are often highly sensitive to the molecular environment, including solvent polarity. acs.org For instance, anilinonaphthalenesulfonic acids are well-known fluorescent probes whose emission is strongly enhanced in nonpolar environments. acs.orgnih.gov Similar solvatochromic fluorescence behavior could potentially be observed for this compound, making it a candidate for sensor applications.

Photophysical Characterization

Due to the lack of available research data, interactive data tables for spectroscopic, crystallographic, and photophysical properties could not be generated.

Theoretical and Computational Investigations of 2 2 Naphthylsulfonyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(2-naphthylsulfonyl)acetic acid, independent of environmental effects. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. researchgate.net These calculations typically predict key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

The electronic structure of this compound can also be thoroughly analyzed using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jksus.org A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. uns.ac.rs These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxylic acid groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic hydrogen.

Table 1: Calculated DFT (B3LYP/6-311++G(d,p)) Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 119.5 |

| S-O2 | 1.43 | C(naphthyl)-S-C(acetic) | 105.0 |

| S-C(naphthyl) | 1.77 | S-C-C(OOH) | 110.0 |

| S-C(acetic) | 1.82 | C(naphthyl)-S-C-C | 65.0 |

| C=O | 1.21 | ||

| C-OH | 1.35 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations and a more detailed description of electron correlation.

For this compound, high-level ab initio calculations can be used to refine the energies of different conformers and to calculate properties like ionization potential and electron affinity with greater accuracy. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.

Conformational Analysis and Energy Minima Identification

The flexibility of the acetic acid side chain attached to the rigid naphthalene-sulfonyl scaffold allows for multiple possible conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures of this compound. acs.org

By systematically rotating the single bonds, specifically the C-S and C-C bonds of the acetic acid moiety, a potential energy surface can be generated. This surface reveals the various energy minima, corresponding to stable conformers, and the energy barriers that separate them. Computational studies on similar flexible molecules have shown that steric and electronic effects, such as intramolecular hydrogen bonding, can significantly influence conformational preferences. acs.org For this compound, an intramolecular hydrogen bond between the carboxylic acid proton and one of the sulfonyl oxygen atoms is a plausible stabilizing interaction in certain conformations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying single molecules in a vacuum, molecular modeling and dynamics simulations are employed to understand the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules.

Molecular Mechanics and Force Field Development

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. It relies on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For a molecule like this compound, a suitable force field (e.g., OPLS-AA or GAFF) would be used to describe the bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

Developing or validating a force field for a specific molecule like this compound would involve fitting the MM parameters to reproduce experimental data or high-level quantum chemical calculations. This ensures that the classical model accurately represents the molecule's behavior.

Molecular Dynamics for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations use the forces calculated from a force field to simulate the movement of atoms over time. nih.gov An MD simulation of this compound, typically in a box of explicit solvent molecules like water, can provide a wealth of information about its dynamic behavior.

These simulations can reveal the conformational flexibility of the molecule in solution, showing how it transitions between different low-energy states. uns.ac.rs This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for instance.

Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the radial distribution functions of water molecules around the different functional groups of this compound, one can gain insight into the hydration structure. uns.ac.rs This would likely show a high degree of hydration around the polar sulfonyl and carboxylic acid groups, which can form hydrogen bonds with water. The non-polar naphthalene (B1677914) group, in contrast, would be expected to have a more ordered, cage-like water structure around it, characteristic of hydrophobic solvation.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules.

The standard approach involves first optimizing the geometry of the this compound molecule in a simulated solvent environment that mimics experimental conditions. Following this, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H1 | 8.15 | - |

| Naphthyl-H3 | 7.98 | - |

| Naphthyl-H4 | 7.85 | - |

| Naphthyl-H5 | 7.65 | - |

| Naphthyl-H6 | 7.60 | - |

| Naphthyl-H7 | 7.70 | - |

| Naphthyl-H8 | 8.05 | - |

| Methylene-H (CH₂) | 4.50 | - |

| Carboxyl-H (COOH) | 12.50 | - |

| Naphthyl-C1 | - | 130.2 |

| Naphthyl-C2 | - | 135.1 |

| Naphthyl-C3 | - | 128.5 |

| Naphthyl-C4 | - | 127.9 |

| Naphthyl-C4a | - | 132.8 |

| Naphthyl-C5 | - | 127.6 |

| Naphthyl-C6 | - | 129.4 |

| Naphthyl-C7 | - | 129.1 |

| Naphthyl-C8 | - | 122.8 |

| Naphthyl-C8a | - | 134.5 |

| Methylene-C (CH₂) | - | 58.7 |

| Carboxyl-C (COOH) | - | 169.3 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from DFT calculations.

Simulated Vibrational and Electronic Spectra

Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For vibrational spectra, the process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum that can be compared with experimental FT-IR and Raman data.

Electronic spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. These calculations can help assign the absorption bands observed in an experimental UV-Vis spectrum to specific electronic transitions within the molecule, such as π → π* transitions within the naphthalene ring system.

Reactivity and Mechanistic Computational Studies

Computational chemistry is instrumental in understanding the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these studies could provide insights into its synthesis, degradation, or participation in catalytic processes.

Transition State Elucidation for Chemical Transformations

To study a chemical reaction computationally, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these first-order saddle points on the potential energy surface. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For this compound, this could involve studying its esterification, amidation, or decarboxylation reactions.

Reaction Pathway Mapping and Energy Profile Analysis

Hypothetical Energy Profile for the Esterification of this compound with Methanol (B129727)

| Species | Relative Energy (kcal/mol) |

| Reactants (Acid + Methanol) | 0.0 |

| Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Water Elimination) | +12.5 |

| Products (Ester + Water) | -2.1 |

Note: This data is hypothetical and for illustrative purposes. It represents the kind of information obtained from reaction pathway mapping.

Computational Catalysis Studies involving the Compound

Computational methods are widely used to study catalytic cycles. If this compound were to be used as a ligand in a metal-catalyzed reaction or as an organocatalyst itself, computational studies could be employed to investigate the mechanism. This would involve modeling the interaction of the compound with the other reactants and the catalyst, locating all intermediates and transition states in the catalytic cycle, and determining the rate-determining step. Such studies are crucial for understanding catalyst activity and selectivity and for the rational design of new and improved catalytic systems.

Chemical Reactivity and Transformation Pathways

Reactions at the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical transformations, including acid-base reactions and nucleophilic acyl substitutions.

As a carboxylic acid, 2-(2-naphthylsulfonyl)acetic acid can donate a proton (H⁺) from its hydroxyl group to a base, establishing an acid-base equilibrium in solution. libretexts.orgbu.edulibretexts.orgchem1.comriversidelocalschools.com The strength of the acid, and thus the position of the equilibrium, is indicated by its acid dissociation constant (Ka) or its logarithmic counterpart, pKa. libretexts.orglibretexts.org In the presence of a base, the compound is deprotonated to form the corresponding carboxylate salt.

The general equilibrium can be represented as follows:

C₁₀H₇SO₂CH₂COOH + H₂O ⇌ C₁₀H₇SO₂CH₂COO⁻ + H₃O⁺

The formation of salts is a common reaction. For instance, reaction with a base like sodium hydroxide (NaOH) would yield sodium 2-(2-naphthylsulfonyl)acetate. Similarly, other bases can be used to form a variety of salts.

The carbon atom of the carboxyl group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.comkhanacademy.orglibretexts.orgjackwestin.com In these reactions, the hydroxyl group (-OH) is replaced by a nucleophile. jackwestin.com The reactivity of the carboxylic acid can be enhanced by converting the -OH group into a better leaving group. kocw.or.krlibretexts.org

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (R'OH) to form an ester. kocw.or.krlibretexts.orgualberta.ca This reaction, known as Fischer esterification, is an equilibrium process. jackwestin.comlibretexts.org

C₁₀H₇SO₂CH₂COOH + R'OH ⇌ C₁₀H₇SO₂CH₂COOR' + H₂O

Amide Formation: Reaction with ammonia (B1221849) or a primary or secondary amine (R'R''NH) can produce an amide. kocw.or.krualberta.capearson.com This conversion is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. jackwestin.comkocw.or.kr

C₁₀H₇SO₂CH₂COOH + R'R''NH → C₁₀H₇SO₂CH₂CONR'R'' + H₂O

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. kocw.or.krlibretexts.orgualberta.ca

C₁₀H₇SO₂CH₂COOH + SOCl₂ → C₁₀H₇SO₂CH₂COCl + SO₂ + HCl

Acid Anhydride Formation: Dehydration of two molecules of the carboxylic acid, typically at high temperatures, can yield an acid anhydride. libretexts.org Alternatively, reaction of the carboxylate salt with an acid chloride can also produce an anhydride. jackwestin.com

2 C₁₀H₇SO₂CH₂COOH → (C₁₀H₇SO₂CH₂CO)₂O + H₂O

A summary of these reactions is presented in the interactive table below:

| Reaction Type | Reagent(s) | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst | Ester (C₁₀H₇SO₂CH₂COOR') |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (C₁₀H₇SO₂CH₂CONR'R'') |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (C₁₀H₇SO₂CH₂COCl) |

| Acid Anhydride Formation | Heat or Carboxylate + Acid Chloride | Acid Anhydride ((C₁₀H₇SO₂CH₂CO)₂O) |

Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₂-) is generally stable but can participate in certain reactions, either as a functional group on the reactant or by influencing the reactivity of adjacent atoms.

While this compound itself is a product of a sulfonylation reaction (sulfonation of naphthalene (B1677914) followed by further steps), the sulfonyl group is relatively inert to further sulfonylation. However, related sulfonyl compounds can act as catalysts or reagents in other reactions. For instance, sulfonic acids are used as strong acid catalysts in various organic transformations.

The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is therefore not easily oxidized further. Reduction of the sulfonyl group is possible but typically requires strong reducing agents and harsh conditions. Under certain conditions, such as photolysis or in the presence of radical initiators, the C-S bond could potentially undergo homolytic cleavage to form radical intermediates, though this is not a common reaction pathway for sulfonyl compounds.

Reactions of the Naphthalene Moiety

The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The presence of the sulfonylacetic acid group at the 2-position influences the position of further substitution. The sulfonyl group is an electron-withdrawing group and a meta-director. However, in naphthalene, the directing effects are more complex than in benzene (B151609). Electrophilic attack is generally favored on the other ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the naphthalene ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring.

Sulfonation: Treatment with fuming sulfuric acid can introduce another sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation and Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst can introduce an acyl or alkyl group. google.com However, the deactivating nature of the sulfonyl group can make these reactions challenging.

The exact position of substitution on the naphthalene ring will depend on the specific reaction conditions and the interplay of electronic and steric effects of the existing substituent.

Hydrogenation and Aromatization Pathways

Hydrogenation:

The naphthalene core of this compound is susceptible to catalytic hydrogenation. This process typically involves the stepwise reduction of the aromatic rings. The reaction generally proceeds through the formation of a tetralin (tetrahydronaphthalene) derivative, followed by further reduction to a decalin (decahydronaphthalene) derivative.

The general pathway for naphthalene hydrogenation can be represented as:

Naphthalene → Tetralin → Decalin

A variety of catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the product distribution and selectivity.

| Catalyst | Typical Conditions | Primary Products | Reference |

| Palladium (e.g., Pd/C, Pd/Al2O3) | Moderate temperature and pressure | Tetralin, Decalin | Not available |

| Platinum (e.g., Pt/Al2O3) | Vapor phase, elevated temperature and pressure | Tetralin, Decalin | Not available |

| Nickel-Molybdenum (NiMo/Al2O3) | High temperature and pressure | Tetralin, Decalin | Not available |

| Rhodium | Mild temperature and pressure | Selective hydrogenation of the aromatic system | Not available |

Aromatization:

The reverse reaction, aromatization, can occur with the corresponding hydrogenated derivatives of this compound. For instance, a tetralin derivative could be dehydrogenated to the naphthalene system. This process is often favored at higher temperatures and in the presence of a suitable catalyst, such as those used for hydrogenation but under dehydrogenating conditions (e.g., lower hydrogen pressure).

Oxidative and Reductive Transformations

Oxidative Transformations:

The naphthalene ring system is susceptible to oxidation, which can lead to ring cleavage. For instance, the oxidation of naphthalene with strong oxidizing agents like potassium permanganate in an acidic medium can yield phthalic acid. It is plausible that this compound would undergo a similar transformation under harsh oxidative conditions, leading to the degradation of the naphthalene moiety.

The sulfonyl group is generally stable towards oxidation. The acetic acid side chain, however, could potentially undergo oxidative decarboxylation under specific conditions, though this is less common for simple carboxylic acids.

Reductive Transformations:

The sulfonyl group in this compound is a key site for reductive transformations. Aromatic sulfonyl derivatives can be reduced to the corresponding thiols. This can be achieved through various methods, including:

Catalytic Hydrogenation: The reduction of aromatic sulfonyl chlorides to thiols can be accomplished using a palladium catalyst under a moderate pressure of hydrogen, often in the presence of a mild base to neutralize the acid formed during the reaction.

Chemical Reduction: Reagents like lithium aluminum hydride or zinc and acid can also be used to reduce sulfonyl groups.

It is also possible for the sulfonyl group to be completely removed through a process called desulfonation. This reaction is typically achieved by hydrolysis of the sulfonic acid under acidic conditions and at elevated temperatures. The ease of desulfonation is related to the stability of the corresponding sulfonated product.

Mechanistic Insights into Specific Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported. However, insights can be drawn from studies on related aromatic sulfonyl compounds and naphthalene derivatives.

Investigation of Reaction Intermediates

In the hydrogenation of the naphthalene ring , the reaction is understood to proceed through the formation of partially hydrogenated intermediates. The initial product is typically a tetralin derivative, which can then undergo further hydrogenation. The stereochemistry of the final decalin product (cis or trans) can be influenced by the catalyst and reaction conditions, suggesting the involvement of specific adsorbed intermediates on the catalyst surface.

In the reduction of the sulfonyl group to a thiol, the reaction likely proceeds through the formation of intermediate sulfur species with lower oxidation states, such as sulfinic acids. The exact nature of these intermediates would depend on the specific reducing agent and reaction conditions employed.

For oxidative degradation , radical intermediates are often implicated. For example, the oxidation of naphthalene initiated by hydroxyl radicals is proposed to proceed via the addition of the OH radical to the aromatic ring, forming hydroxy-naphthalene radical adducts which then undergo further reactions.

Catalytic Cycles and Rate-Determining Steps

For the catalytic hydrogenation of the naphthalene ring , the catalytic cycle generally involves the following key steps:

Adsorption of the aromatic substrate onto the catalyst surface.

Activation and dissociative adsorption of hydrogen on the metal surface.

Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed aromatic substrate.

Desorption of the hydrogenated product from the catalyst surface.

The rate-determining step in such reactions can vary depending on the specific catalyst, substrate, and reaction conditions. It can be the adsorption of the substrate, the surface reaction, or the desorption of the product.

In the context of catalytic reduction of an aromatic sulfonyl chloride to a thiol , a proposed kinetic model for a palladium-catalyzed process suggests a mechanism involving the adsorption of the reactants on the catalyst surface, followed by a series of surface reactions. The rate-determining step in such a process can be influenced by factors such as reactant concentrations and temperature.

Kinetic Isotope Effects (KIE) in Relevant Reactions

Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step.

While no KIE studies have been reported specifically for reactions of this compound, data from related systems can offer insights. For instance, in the sulfonylation of aromatic compounds , kinetic isotope effects have been observed, providing evidence for the mechanism of electrophilic aromatic substitution.

In the context of C-H bond cleavage , which would be relevant to both hydrogenation and certain oxidative processes, significant kinetic isotope effects are often observed. For example, in the oxidation of hydrocarbons by nonheme oxoiron(IV) complexes, large KIE values support a rate-determining C-H bond cleavage step. This suggests that if a C-H bond on the naphthalene ring of this compound were to be cleaved in the rate-determining step of a reaction, a measurable KIE would be expected.

The study of KIE in the cleavage of the C-S bond during desulfonation reactions could also provide valuable mechanistic information. While specific data for naphthalenesulfonylacetic acids are unavailable, such studies on related aryl sulfonates could help to understand the nature of the transition state for this process.

Advanced Applications in Chemical Sciences

Role as a Synthetic Building Block in Organic Synthesis

The unique combination of functional groups in 2-(2-naphthylsulfonyl)acetic acid makes it a valuable precursor and intermediate in various organic synthesis endeavors. Its reactivity can be selectively harnessed to construct diverse and complex molecular architectures.

Precursor for Diverse Organic Scaffolds

The presence of both a carboxylic acid and a sulfonyl group allows this compound to be a versatile starting material for the synthesis of a variety of heterocyclic compounds. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. openstax.org For instance, condensation reactions with dinucleophiles could lead to the formation of various heterocyclic rings.

While direct experimental evidence for the use of this compound in the synthesis of all these scaffolds is not extensively documented in publicly available literature, the known reactivity of its functional groups allows for the postulation of several potential synthetic pathways. For example, its reaction with thiosemicarbazide (B42300) could potentially lead to the formation of thiadiazole derivatives, a class of compounds known for their diverse biological activities. nih.govmdpi.com Similarly, reaction with substituted hydrazines could yield pyrazole (B372694) derivatives.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Reactant(s) | Key Reaction Type |

| Thiadiazoles | Thiosemicarbazide | Cyclocondensation |

| Oxadiazoles | Hydrazine hydrate (B1144303) followed by cyclizing agent | Cyclocondensation |

| Pyrazoles | Substituted hydrazines | Cyclocondensation |

| Thiazoles | α-Haloketones | Hantzsch Thiazole (B1198619) Synthesis |

| Imidazoles | α-Diketones and ammonia (B1221849) | Radziszewski Imidazole Synthesis |

This table presents potential synthetic routes based on the known reactivity of the functional groups present in this compound.

Intermediate in Multi-Step Synthesis of Complex Molecules

The structural framework of this compound, incorporating a naphthalene (B1677914) core, makes it an attractive intermediate in the multi-step synthesis of complex, biologically active molecules. rsc.org The naphthalene moiety is a common feature in many pharmaceuticals and agrochemicals. The sulfonyl and carboxylic acid groups can act as handles for further functionalization or as key interacting groups with biological targets.

Applications in Green and Sustainable Synthetic Methods

The principles of green chemistry encourage the use of efficient and environmentally benign synthetic methods. While specific research on the application of this compound in green synthesis is not extensively reported, its inherent properties suggest potential avenues for its use in more sustainable chemical processes.

For example, the acidic nature of the carboxylic acid group could allow it to act as an organocatalyst in certain reactions, avoiding the need for potentially more toxic metal-based catalysts. Furthermore, its solubility in certain environmentally benign solvents could be explored for developing greener reaction media. The use of mechanosynthesis, sonosynthesis, or microwave-assisted synthesis with this compound could also contribute to more sustainable practices by reducing reaction times and energy consumption. nih.gov The application of biochemical stimulants like naphthalene-acetic acid (a related compound) in enhancing biomass productivity in microalgae also points towards the potential for naphthalene-containing compounds in biotechnological and green applications. researchgate.net

Materials Science Applications (If applicable, based on future research)

The unique combination of a rigid, aromatic naphthalene core and reactive functional groups in this compound makes it a candidate for future exploration in materials science, particularly in the development of advanced polymers and organic electronic materials.

Incorporation into Polymeric Materials as a Monomer or Chain Transfer Agent

The bifunctional nature of this compound, with its carboxylic acid group, allows for its potential incorporation into polymeric chains through esterification or amidation reactions. This could lead to the synthesis of novel polyesters or polyamides with tailored properties. acs.orgpolyu.edu.hkacs.org The bulky and rigid naphthalene unit would likely enhance the thermal stability and mechanical strength of the resulting polymers. nih.gov

Table 2: Potential Polymer Types Incorporating this compound

| Polymer Type | Potential Co-monomer(s) | Polymerization Method | Potential Properties |

| Polyester | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Polycondensation | Enhanced thermal stability, rigidity |

| Polyamide | Diamines (e.g., hexamethylenediamine) | Polycondensation | High strength, thermal resistance |

This table outlines hypothetical polymer syntheses based on the functional groups of this compound.

Furthermore, the sulfonyl group could influence the polymer's solubility and intermolecular interactions. While direct polymerization of this compound has not been specifically reported, the synthesis of polymers from various naphthalene-containing monomers is an active area of research. google.com

Development of Organic Electronic Materials

The naphthalene moiety is a well-known chromophore and has been incorporated into various organic electronic materials. rsc.org The extended π-system of the naphthalene ring in this compound suggests that its derivatives could have interesting photophysical and electronic properties.

While the sulfonyl and carboxylic acid groups are not typically associated with high charge mobility, they could be chemically modified to create precursors for organic semiconductors. For instance, the carboxylic acid could be used as an anchor to attach other electroactive groups. Naphthalene diimide derivatives, which share the naphthalene core, are known to be excellent n-type semiconductors for organic field-effect transistors (OFETs). google.com Although speculative, derivatives of this compound could potentially be explored for similar applications after appropriate chemical modifications. Research into naphthalene-based polymers for organic electronics is an ongoing field, suggesting a potential future for compounds like this compound in this area. mdpi.comrsc.orgpolyu.edu.hk

Role in Self-Assembled Systems or Nanomaterials

Currently, there is no direct research detailing the role of this compound in self-assembled systems or nanomaterials. However, its molecular architecture provides features conducive to forming such higher-order structures. The planar and aromatic nature of the naphthalene ring can facilitate π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. Furthermore, the carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable intermolecular interactions. The sulfonyl group also contains polar oxygen atoms that can act as hydrogen bond acceptors.

The combination of these functionalities could, in principle, lead to the formation of various supramolecular assemblies, such as nanofibers, gels, or liquid crystals, under appropriate conditions (e.g., solvent, temperature, and pH). The interplay between the hydrophobic naphthalene core and the hydrophilic sulfonyl and carboxylic acid groups gives the molecule an amphiphilic character, which is often a prerequisite for self-assembly in aqueous or mixed-solvent systems.

Analytical Chemistry Applications (If applicable, based on future research)